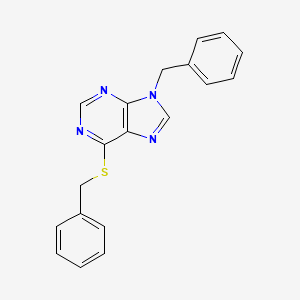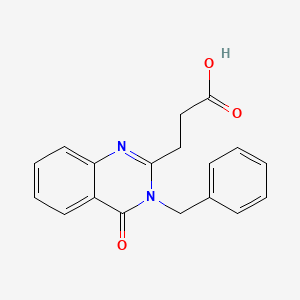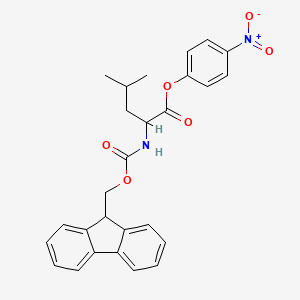
N-Fmoc-L-leucine 4-Nitrophenyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Fmoc-L-leucine 4-Nitrophenyl Ester is a derivative of the amino acid leucine. It is commonly used in peptide synthesis as a protecting group for the amino group of leucine. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group and a 4-nitrophenyl ester group, which facilitate its use in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-L-leucine 4-Nitrophenyl Ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-leucine is protected using the Fmoc group. This is achieved by reacting L-leucine with Fmoc chloride in the presence of a base such as sodium carbonate.
Esterification: The carboxyl group of the protected leucine is then esterified with 4-nitrophenol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Fmoc-L-leucine 4-Nitrophenyl Ester undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of leucine.
Substitution: The 4-nitrophenyl ester group can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Substitution: Nucleophiles such as amines or alcohols can react with the 4-nitrophenyl ester group under mild conditions to form new compounds.
Major Products Formed
Deprotected Leucine: Removal of the Fmoc group yields free leucine.
Substituted Derivatives: Reaction with nucleophiles forms various substituted leucine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Fmoc-L-leucine 4-Nitrophenyl Ester has several applications in scientific research:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis to protect the amino group of leucine during chain elongation.
Proteomics Studies: The compound is used in the study of protein structures and functions.
Drug Development: It serves as a building block in the synthesis of peptide-based drugs.
Bioconjugation: The compound is used to link peptides to other molecules for various biochemical applications.
Wirkmechanismus
The mechanism of action of N-Fmoc-L-leucine 4-Nitrophenyl Ester involves the protection and deprotection of the amino group of leucine. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed to reveal the free amino group, allowing further reactions or biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Fmoc-L-alanine 4-Nitrophenyl Ester: Similar in structure but with alanine instead of leucine.
N-Fmoc-L-valine 4-Nitrophenyl Ester: Similar in structure but with valine instead of leucine.
Uniqueness
N-Fmoc-L-leucine 4-Nitrophenyl Ester is unique due to the presence of the leucine side chain, which imparts specific hydrophobic properties and flexibility to the peptide chain. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .
Eigenschaften
Molekularformel |
C27H26N2O6 |
|---|---|
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
(4-nitrophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate |
InChI |
InChI=1S/C27H26N2O6/c1-17(2)15-25(26(30)35-19-13-11-18(12-14-19)29(32)33)28-27(31)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31) |
InChI-Schlüssel |
MVEIXSDKRRSDPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



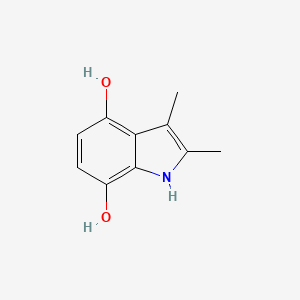

![Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B14001973.png)
![tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate](/img/structure/B14001992.png)

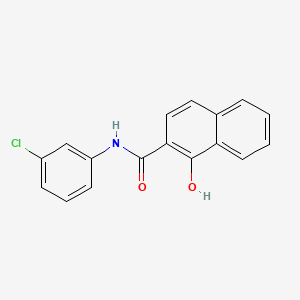
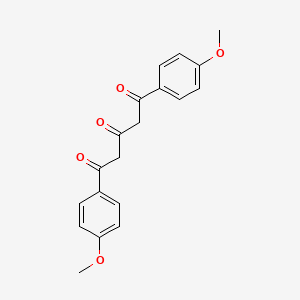
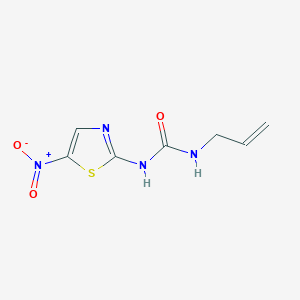
![1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde](/img/structure/B14002014.png)
